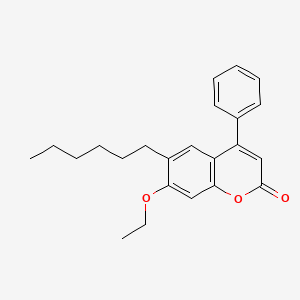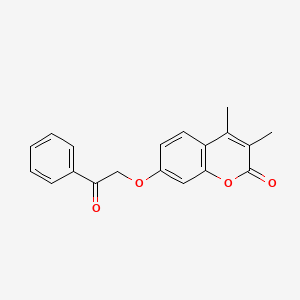
7-Ethoxy-6-hexyl-4-phenyl-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethoxy-6-hexyl-4-phenyl-chromen-2-one is a synthetic organic compound with the molecular formula C23H26O3 and a molecular weight of 350.462 g/mol It belongs to the class of chromen derivatives, which are known for their diverse biological and pharmacological activities
Preparation Methods
The synthesis of 7-Ethoxy-6-hexyl-4-phenyl-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxycoumarin with appropriate aldehydes under acidic conditions, followed by alkylation and etherification reactions . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity. Specific details on industrial-scale synthesis are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
7-Ethoxy-6-hexyl-4-phenyl-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Ethoxy-6-hexyl-4-phenyl-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 7-Ethoxy-6-hexyl-4-phenyl-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. Detailed mechanistic studies are essential to fully understand how this compound exerts its effects .
Comparison with Similar Compounds
7-Ethoxy-6-hexyl-4-phenyl-chromen-2-one can be compared with other chromen derivatives, such as:
Coumarin: A naturally occurring compound with anticoagulant properties.
4-Hydroxycoumarin: A precursor in the synthesis of various pharmaceuticals.
7-Methoxy-6-hexyl-4-phenyl-chromen-2-one: A structurally similar compound with different substituents, leading to variations in biological activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C23H26O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
7-ethoxy-6-hexyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C23H26O3/c1-3-5-6-8-13-18-14-20-19(17-11-9-7-10-12-17)15-23(24)26-22(20)16-21(18)25-4-2/h7,9-12,14-16H,3-6,8,13H2,1-2H3 |
InChI Key |
BPKWYKADCBCGQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC)OC(=O)C=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}hexanoic acid](/img/structure/B11154258.png)
![(4-benzylpiperazin-1-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B11154260.png)

![ethyl 4-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperazine-1-carboxylate](/img/structure/B11154280.png)
![ethyl 3-(4,8-dimethyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate](/img/structure/B11154282.png)
![3-benzyl-7-[(2-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11154297.png)
![3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-(4-methoxybenzyl)propanamide](/img/structure/B11154299.png)
![7-methyl-10-(naphthalen-2-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11154303.png)
![[1-(6-Chloro-3-pyridazinyl)-4-piperidyl][4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B11154311.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-cycloheptylacetamide](/img/structure/B11154313.png)


![8-chloro-7-[(2-methylallyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11154330.png)
![ethyl [(3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11154333.png)
